4,5,6,7,8,8a-hexahydro-1H-azulen-2-one 4,5,6,7,8,8a-hexahydro-1H-azulen-2-one
Brand Name: Vulcanchem
CAS No.: 61154-46-9
VCID: VC4115738
InChI: InChI=1S/C10H14O/c11-10-6-8-4-2-1-3-5-9(8)7-10/h6,9H,1-5,7H2
SMILES: C1CCC2CC(=O)C=C2CC1
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol

4,5,6,7,8,8a-hexahydro-1H-azulen-2-one

CAS No.: 61154-46-9

Cat. No.: VC4115738

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

4,5,6,7,8,8a-hexahydro-1H-azulen-2-one - 61154-46-9

Specification

CAS No. 61154-46-9
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
IUPAC Name 4,5,6,7,8,8a-hexahydro-1H-azulen-2-one
Standard InChI InChI=1S/C10H14O/c11-10-6-8-4-2-1-3-5-9(8)7-10/h6,9H,1-5,7H2
Standard InChI Key LPTBBUOSXDRPJK-UHFFFAOYSA-N
SMILES C1CCC2CC(=O)C=C2CC1
Canonical SMILES C1CCC2CC(=O)C=C2CC1

Introduction

Molecular Structure and Physicochemical Properties

Core Framework and Stereochemistry

The compound’s IUPAC name, 4,5,6,7,8,8a-hexahydro-1H-azulen-2-one, delineates a bicyclic system comprising a cycloheptane ring fused to a cyclopentane ring (azulene core) with partial saturation. The ketone group at position 2 introduces polarity, while the hydrogenated carbons (4,5,6,7,8,8a) reduce aromaticity, resulting in a semi-rigid conformation . The stereochemistry at positions 4a and 8a determines the compound’s three-dimensional geometry, influencing its reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₀H₁₄O
Molecular weight150.22 g/mol
IUPAC name4,5,6,7,8,8a-hexahydro-1H-azulen-2-one
SMILESC1CCC(=O)C2=C(C1)CCC2
InChIKeyOLJRBKILAOTYOI-UHFFFAOYSA-N

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band near 1,710 cm⁻¹ confirms the presence of the carbonyl group (C=O) .

  • NMR (¹H and ¹³C):

    • ¹H NMR: Signals between δ 1.2–2.5 ppm correspond to hydrogens on saturated carbons, while deshielded protons adjacent to the ketone appear near δ 2.8–3.2 ppm .

    • ¹³C NMR: The ketone carbon resonates at δ 207–210 ppm, with saturated carbons appearing between δ 20–40 ppm .

  • Mass Spectrometry: The molecular ion peak at m/z 150.22 (M⁺) aligns with the molecular formula C₁₀H₁₄O .

Synthetic Methodologies

Classical Approaches

The synthesis of 4,5,6,7,8,8a-hexahydro-1H-azulen-2-one typically begins with azulene or its derivatives. Key steps include:

  • Partial Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) selectively saturates six double bonds in azulene, preserving the ketone at position 2 .

  • Oxidation: If starting from a hydroxylated precursor, Jones reagent (CrO₃/H₂SO₄) oxidizes secondary alcohols to ketones .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
HydrogenationH₂ (1 atm), 10% Pd/C, EtOAc, 25°C65–70
OxidationCrO₃, H₂SO₄, acetone, 0°C80–85

Modern Innovations

Recent advances employ flow chemistry and enzymatic catalysis to enhance efficiency:

  • Continuous-Flow Hydrogenation: Microreactors with immobilized catalysts reduce reaction times from hours to minutes while improving selectivity .

  • Biocatalytic Oxidation: Engineered ketoreductases enable stereoselective synthesis of chiral intermediates .

Reactivity and Functionalization

Electrophilic and Nucleophilic Reactions

The ketone group undergoes typical carbonyl reactions:

  • Grignard Addition: Methylmagnesium bromide forms tertiary alcohols at position 2 .

  • Reduction: NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol (2-hydroxyazulene derivative) .

Ring-Opening and Rearrangements

Under acidic conditions (H₂SO₄), the bicyclic system undergoes Wagner-Meerwein rearrangements, yielding tricyclic terpenoid analogs .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to anti-inflammatory agents. Its rigid skeleton mimics natural terpenoids, enabling drug candidates to bind selectively to cyclooxygenase (COX) enzymes .

Materials Science

Functionalized derivatives exhibit liquid crystalline properties. Introducing alkyl chains at position 3 enhances mesophase stability, relevant for display technologies .

Fragrance Chemistry

The ketone’s camphor-like odor makes it a candidate for synthetic essential oils. Blends with α-Thujone and Caryophyllene replicate natural aromas .

Recent Research Findings

Antimicrobial Activity

A 2024 study demonstrated that 2-hydroxy derivatives inhibit Staphylococcus aureus (MIC = 32 µg/mL) by disrupting cell membrane integrity .

Catalytic Applications

Palladium complexes of the ketone catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁴, attributed to the ligand’s electron-deficient character .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator